molecular formula C14H15N3O B1493673 6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 139452-53-2

6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B1493673
CAS No.: 139452-53-2
M. Wt: 241.29 g/mol
InChI Key: WGMOOYOVPLSQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a complex organic compound belonging to the class of pyrido[4,3-d]pyrimidin-4-ones. This compound features a fused pyrimidinone ring system with a phenyl group and a methyl group attached to the core structure. Its molecular formula is C14H15N3O, and it has a molecular weight of 241.29 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves the cyclization of appropriately substituted pyrimidines[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido [2,3- d ...](https://link.springer.com/article/10.1007/s10593-021-02982-8). One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under heating conditions[{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) in a solvent like butanol (BuOH)[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Biology: It serves as a tool in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.

Industry: It is utilized in the chemical industry for the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 6-methyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

  • 2-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Uniqueness: 6-Methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the phenyl group and the methyl group at specific positions on the pyrido[4,3-d]pyrimidin-4-one core structure differentiates it from other similar compounds.

Properties

IUPAC Name

6-methyl-2-phenyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17-8-7-12-11(9-17)14(18)16-13(15-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMOOYOVPLSQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=O)NC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Reactant of Route 3
6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Reactant of Route 4
6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Reactant of Route 5
6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Reactant of Route 6
6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.